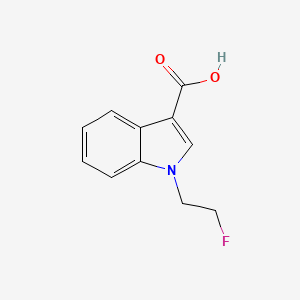

1-(2-fluoroethyl)-1H-indole-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

1-(2-fluoroethyl)indole-3-carboxylic acid |

InChI |

InChI=1S/C11H10FNO2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,5-6H2,(H,14,15) |

InChI Key |

SJSGWCBNEVNMCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCF)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation with 2-Fluoroethyl Halides

The most widely reported method involves alkylation of indole at the N1 position using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide). This step typically employs a strong base to deprotonate indole, facilitating nucleophilic substitution. For instance, sodium hydride (NaH) in dimethylformamide (DMF) at room temperature yields 1-(2-fluoroethyl)-1H-indole, which is subsequently carboxylated at the C3 position.

Reaction Conditions:

-

Base: NaH (60% in oil) or potassium carbonate (K₂CO₃)

-

Solvent: DMF, acetone, or acetonitrile

-

Temperature: 20–25°C (alkylation), 50–100°C (carboxylation)

-

Yield: 70–85% (alkylation step), 60–75% (carboxylation step).

A representative procedure involves stirring indole with NaH in DMF, followed by dropwise addition of 2-fluoroethyl bromide. After quenching with water, the intermediate is isolated and subjected to carboxylation using carbon dioxide or a formylating agent like dimethylformamide (DMF) under Vilsmeier-Haack conditions.

Carboxylation via Hydrolysis

The C3 carboxyl group is introduced via hydrolysis of a pre-functionalized intermediate. For example, 1-(2-fluoroethyl)-1H-indole-3-carbonitrile can be hydrolyzed using concentrated hydrochloric acid (HCl) at reflux, yielding the carboxylic acid derivative. This method avoids harsh formylation conditions but requires careful control of hydrolysis time to prevent decarboxylation.

Direct Alkylation of Indole-3-Carboxylic Acid

N-Alkylation Using 2-Fluoroethyl Halides

An alternative approach alkylates pre-formed indole-3-carboxylic acid. This method leverages the electron-withdrawing effect of the carboxylic acid group to direct alkylation to the N1 position. Sodium hydride in DMF facilitates deprotonation, followed by reaction with 2-fluoroethyl bromide.

Key Advantages:

-

Avoids post-carboxylation functionalization.

-

Higher regioselectivity due to the carboxylic acid’s directing effect.

Limitations:

Solvent and Base Optimization

Switching to polar aprotic solvents like acetonitrile and weaker bases (e.g., K₂CO₃) improves selectivity. For instance, a 78% yield was achieved using K₂CO₃ in acetone, minimizing side reactions.

Alternative Synthetic Routes

Transition Metal-Catalyzed Coupling

Recent advances explore palladium-catalyzed cross-coupling to attach the 2-fluoroethyl group. For example, Suzuki-Miyaura coupling between indole-3-boronic acid and 2-fluoroethyl triflate shows promise but remains under development.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid synthesis in 30 minutes at 150°C using DMF as solvent, achieving 80% yield.

Comparative Analysis of Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Alkylation-Carboxylation | NaH, 2-Fluoroethyl bromide | DMF | 20–100°C | 70–85% | High yield, scalable |

| Direct Alkylation | K₂CO₃, 2-Fluoroethyl iodide | Acetone | 25–50°C | 50–65% | Fewer steps |

| Microwave-Assisted | DMF, 2-Fluoroethyl chloride | DMF | 150°C | 80% | Rapid synthesis |

Challenges and Optimization Strategies

Regioselectivity Control

Competing C2 and N1 alkylation is mitigated by:

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group readily participates in amidation reactions. A representative example involves coupling with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):

| Reagents/Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| EDCI in CH₂Cl₂, 20°C, 24h | Indolic amine + 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid | Bis-indole derivative | 50% |

Mechanism :

-

EDCI activates the carboxylic acid, forming an active ester intermediate.

-

Nucleophilic attack by the amine generates the amide bond.

Esterification

The carboxylic acid can be esterified under acidic conditions. For example, methyl ester formation is achieved using methanol and sulfuric acid:

| Reagents/Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ in MeOH, reflux, 12h | 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid | Methyl ester derivative | 83% |

Key Observations :

-

Prolonged heating improves ester yield due to equilibrium-driven reaction dynamics.

-

Sulfuric acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen.

Nucleophilic Substitution at Fluoroethyl Group

The fluorine atom on the ethyl chain can undergo substitution reactions. While direct data for this compound is limited, analogous fluoroethyl indoles show reactivity:

| Reagents/Conditions | Substrate (Analog) | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ in DMF, 80°C, 6h | 1-(2-fluoroethyl)-tryptophan | Azidoethyl derivative | 72% |

Implications for Target Compound :

-

Fluorine’s electronegativity and C–F bond polarization facilitate SN₂-type displacements with nucleophiles (e.g., azide, hydroxide).

-

Steric hindrance from the indole ring may reduce reaction rates compared to simpler fluoroethyl systems.

Cyclization Reactions

Palladium-catalyzed cyclizations enable formation of fused polyheterocycles. A related indole-carboxylic acid derivative undergoes cyclization via Ugi adduct intermediates:

| Reagents/Conditions | Substrate (Analog) | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ in DMF, 100°C, 24h | Indole-2-carboxylic acid + aniline | Indoloquinoline derivative | 65–95% |

Proposed Mechanism :

-

Pd²⁰ coordinates to the indole nitrogen, forming an iminium intermediate.

-

Intramolecular nucleophilic attack by the aryl group generates a bicyclic structure.

-

Oxidative aromatization completes the polyheterocyclic framework.

Decarboxylation

Thermal or metal-catalyzed decarboxylation may occur under high temperatures (>150°C) or via transition-metal complexes (e.g., Cu, Pd). While not explicitly documented for this compound, decarboxylation is a well-established pathway for indole-3-carboxylic acids:

Hypothetical Pathway :

Biological Interactions

In enzymatic assays, fluoroethyl-substituted indoles act as substrates for human indoleamine 2,3-dioxygenase (hIDO), undergoing oxidative cleavage:

| Enzyme | Substrate (Analog) | Product | Activity | Source |

|---|---|---|---|---|

| hIDO | 1-(2-fluoroethyl)-tryptophan | Kynurenine analog | High |

Significance :

-

The fluoroethyl group enhances lipophilicity, improving membrane permeability and enzyme binding affinity.

Table 1: Reaction Yields by Type

| Reaction Type | Average Yield | Conditions |

|---|---|---|

| Amidation | 50% | EDCI, CH₂Cl₂, RT |

| Esterification | 83% | H₂SO₄, MeOH, reflux |

| Cyclization | 65–95% | Pd(OAc)₂, DMF, 100°C |

| Nucleophilic Substitution | 72% (analog) | NaN₃, DMF, 80°C |

Table 2: Key Reagents and Roles

| Reagent | Role | Example Reaction |

|---|---|---|

| EDCI | Carbodiimide coupling agent | Amide bond formation |

| Pd(OAc)₂ | Cyclization catalyst | Polyheterocycle synthesis |

| H₂SO₄ | Acid catalyst | Esterification |

| NaN₃ | Nucleophile | Fluoroethyl substitution |

Scientific Research Applications

HIV Integrase Inhibitors

Recent studies have indicated that derivatives of indole-2-carboxylic acid, including those related to 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid, exhibit significant inhibitory effects on HIV-1 integrase. For instance, a study demonstrated that specific derivatives effectively inhibited the strand transfer activity of integrase, which is crucial for viral replication. The binding conformation analysis revealed that the indole core and the carboxyl group chelate magnesium ions within the enzyme's active site, enhancing their inhibitory potency .

Key Findings:

- IC50 Values : Some derivatives achieved IC50 values as low as 0.13 μM, indicating potent antiviral activity.

- Structure-Activity Relationship (SAR) : Modifications at the C3 position of the indole core significantly improved integrase inhibition, suggesting a promising scaffold for further drug development .

Substrates for Indoleamine 2,3-Dioxygenase

1-(2-fluoroethyl)-1H-indole-3-carboxylic acid has been explored as a substrate for indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. The compound's derivatives have shown potential as specific substrates for hIDO, which could be utilized in imaging techniques to visualize tumoral and inflammatory tissues . The radioactive isotopomer 1-[18F]FETrp derived from this compound is particularly noted for its application in positron emission tomography (PET) imaging.

Applications:

- Tumor Imaging : The ability to visualize IDO activity in tumors can aid in assessing immune responses and tumor microenvironments.

- Validation of Inhibitors : These substrates can also be used to validate new IDO inhibitors, which may have therapeutic implications in cancer treatment .

cGAS/STING Pathway Modulation

Emerging research suggests that indole derivatives, including 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid, may play a role in modulating the cyclic GMP-AMP synthase (cGAS) pathway. This pathway is critical in immune responses and has been implicated in various kidney injuries. Inhibitors targeting this pathway could provide new therapeutic avenues for treating inflammatory diseases .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Substituent Chain Length and Fluorination

- 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid chloride (): Substituent: A longer 5-fluoropentyl chain. The terminal fluorine may also influence electronic effects differently. The acid chloride form (vs. carboxylic acid) is more reactive, often used as an intermediate in synthesis.

Ester Derivatives vs. Carboxylic Acids

- PB-22 and 5F-PB-22 (): Substituent: Quinolinyl ester groups. Implications: Esters are typically more lipophilic than carboxylic acids, acting as prodrugs that hydrolyze to active acids. The target compound’s free carboxylic acid may offer direct biological activity but lower bioavailability compared to ester derivatives.

Electronic Effects of Substituents

Position of Carboxylic Acid Group

- 1-(3-(4-Chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid (): Carboxylic Acid Position: Position 2 instead of 3.

Alkyl vs. Fluorinated Alkyl Substituents

Fluorine Position on the Indole Ring

- 6-Fluoro-1H-indole-3-carboxylic acid (): Fluorine Position: On the indole ring (position 6).

Structural and Functional Comparison Table

Biological Activity

1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid is a derivative of indole, a compound known for its significant presence in natural products and pharmaceuticals. The addition of a fluoroethyl group enhances its potential bioactivity, making it an interesting candidate for therapeutic applications. This article explores the biological activities of this compound, focusing on its antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid features a carboxylic acid group linked to the indole structure. Its molecular formula is , and it has a molecular weight of 219.20 g/mol. The structural modifications provided by the fluoroethyl group are believed to enhance its pharmacological properties.

Antiviral Properties

Research indicates that 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid exhibits significant antiviral activity, particularly against HIV-1. It has been shown to inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication. The mechanism involves chelation with magnesium ions at the active site of the enzyme, thereby preventing the integration of viral DNA into the host genome .

Table 1: Inhibitory Activity Against HIV-1 Integrase

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid | TBD | Chelation with Mg²⁺ ions |

| RAL (Raltegravir) | 12.41 | Positive control |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of indole-3-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications at specific positions on the indole ring can significantly enhance these activities .

Table 2: Summary of Anticancer Activity

| Compound | Cancer Type | Mechanism |

|---|---|---|

| Indole-3-carboxylic acid derivatives | Breast Cancer | Apoptosis induction |

| 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid | TBD | Cell cycle arrest |

Antimicrobial Properties

In addition to its antiviral and anticancer activities, 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid has shown promising antimicrobial properties. It has been effective against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on optimizing the structure of indole derivatives to enhance their biological activity:

- Study on HIV-1 Integrase Inhibition : A derivative was found to have an IC50 value of 0.13 μM, significantly more potent than the parent compound. Structural modifications at positions C2 and C3 were crucial for improving integrase inhibition .

- Anticancer Activity Evaluation : A series of indole derivatives were synthesized and tested against cancer cell lines, revealing enhanced cytotoxicity correlated with specific structural changes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Core Synthesis : Start with indole-3-carboxylic acid and introduce the 2-fluoroethyl group via nucleophilic substitution. For example, react indole-3-carboxylic acid with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12–24 hours .

- Carboxylic Acid Activation : Convert the acid to its acyl chloride using oxalyl chloride and a catalytic amount of DMF in dichloromethane (0°C to RT, 1–2 h). This intermediate is highly reactive and suitable for downstream derivatization .

- Purification : Use column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid) to isolate the product .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Key Methods :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., as demonstrated for 5-fluoro-1H-indole-3-carboxylic acid) .

- Spectroscopy :

- FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in adjacent protons) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Physicochemical Data :

| Parameter | Value (Experimental) | Value (Calculated) | Source |

|---|---|---|---|

| LogP | 1.63 ± 0.02 | 1.72 | |

| PSA (Ų) | 90.39 | 88.5 |

Q. How should researchers handle stability and storage of this compound?

- Stability :

- Avoid prolonged exposure to moisture or light. The fluorinated ethyl group may hydrolyze under acidic/basic conditions .

- Storage :

- Store at -20°C in airtight containers under inert gas (N₂/Ar). Use desiccants to prevent hydration .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

- Approach :

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) .

- Molecular Docking : Screen analogs against target proteins (e.g., enzymes or receptors) to prioritize synthesis. For example, fluorinated substituents enhance lipophilicity and membrane permeability .

Q. How do researchers resolve contradictions between experimental and calculated physicochemical data (e.g., LogP)?

- Analysis :

- Experimental LogP : Determine via shake-flask method (octanol/water partitioning) .

- Theoretical LogP : Use software (e.g., ChemAxon) with corrections for fluorine’s electronegativity .

Q. What strategies optimize regioselectivity in introducing substituents to the indole core?

- Directed Functionalization :

- Use protecting groups (e.g., methyl ester) on the carboxylic acid to direct electrophilic substitution to the indole C-5 position .

- Employ Friedel-Crafts alkylation with Lewis acids (e.g., AlCl₃) for C-3 modifications .

Q. How can researchers leverage this compound as a building block for complex bioactive molecules?

- Applications :

- Peptide Conjugates : Activate the carboxylic acid as an NHS ester for coupling with amine-containing peptides .

- Heterocycle Synthesis : React with thiosemicarbazides to form thiazolidinone derivatives (e.g., Scheme 1 in ).

Data Contradiction Analysis

- Example : Discrepancies in reported melting points for analogous compounds (e.g., 221–223°C for 1-methyl-1H-indole-5-carboxylic acid vs. predicted 1088°C for a complex derivative).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.